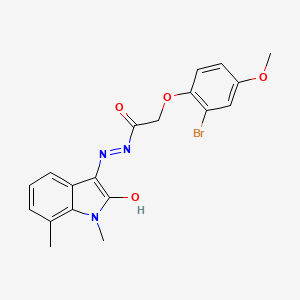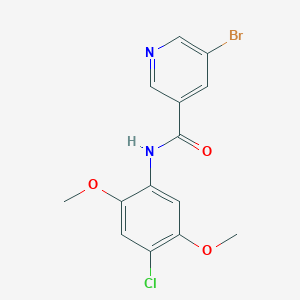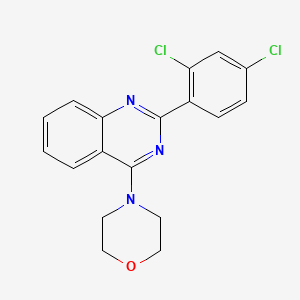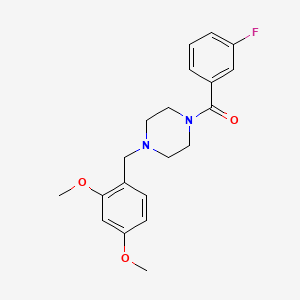
5-iodo-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
5-iodo-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione, commonly known as IDIPP, is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
IDIPP has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of IDIPP is in the field of organic electronics. IDIPP has been shown to have excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). IDIPP has also been studied for its potential applications in the field of organic photovoltaics (OPVs). The compound has been shown to have good electron-donating properties, making it a potential candidate for use as a donor material in OPVs.
Mecanismo De Acción
The mechanism of action of IDIPP is not fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells. IDIPP has been shown to inhibit the activity of mitochondrial complex I, which is involved in the production of ATP. This inhibition leads to a decrease in ATP production, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
IDIPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that IDIPP has antioxidant properties and can protect cells from oxidative stress. IDIPP has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that IDIPP can reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IDIPP for lab experiments is its excellent solubility in organic solvents. This makes it easy to dissolve and work with in the lab. IDIPP is also relatively stable under normal laboratory conditions, making it easy to store and handle. One limitation of IDIPP is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on IDIPP. One area of research is the development of new synthetic methods for IDIPP that are more efficient and cost-effective. Another area of research is the development of new applications for IDIPP in the fields of organic electronics and photovoltaics. Finally, there is a need for more research on the mechanism of action of IDIPP and its potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-iodo-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHKZDYHCSLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chlorophenyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B3462753.png)

![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462767.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462773.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3462792.png)
![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)


![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)